molecular formula C16H12O4 B600575 7-Methoxy-8-hydroxy-4-phenylcouMarin CAS No. 24258-36-4

7-Methoxy-8-hydroxy-4-phenylcouMarin

Cat. No.: B600575
CAS No.: 24258-36-4
M. Wt: 268.26
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Description

7-Methoxy-8-hydroxy-4-phenylcoumarin (CAS Registry Number 24258-36-4) is a synthetic coumarin derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol . This compound is supplied as a solid powder and should be stored in a desiccated environment at -20°C to maintain stability . For experimental use, it is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Researchers are exploring the properties of 4-phenylcoumarin scaffolds, which are known to be isolated from natural sources and have shown significant biological activity in studies . For instance, certain 4-phenylcoumarin analogues have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key target in neurodegenerative disease research . This compound serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis and development of novel bioactive molecules . The product is intended for Research Use Only and is not approved for use in humans, as a cosmetic, or for any therapeutic purpose. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct their own experiments to verify the compound's properties and applicability to their specific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-7-methoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDFIARNUQLEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 7 Methoxy 8 Hydroxy 4 Phenylcoumarin

Strategic Approaches to 4-Phenylcoumarin (B95950) Synthesis

The synthesis of the 4-phenylcoumarin core is a well-established field, with several classical name reactions providing the foundational frameworks. These methods, each with its own set of advantages and limitations, have been refined over the years to accommodate a wide range of substituents.

Evolution of Pechmann Condensation for Substituted Coumarins

The Pechmann condensation, a cornerstone of coumarin (B35378) synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.goviiste.orgarkat-usa.org This method is highly versatile and has been extensively used for the preparation of various substituted coumarins. wikipedia.org The reaction typically proceeds under acidic conditions, with catalysts such as sulfuric acid, aluminum chloride, or trifluoroacetic acid being commonly employed. wikipedia.orgnih.gov

The mechanism of the Pechmann condensation is thought to initiate with the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net The reaction conditions can often be harsh, which may not be suitable for sensitive substrates. wikipedia.org However, with highly activated phenols, the reaction can proceed under much milder conditions. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in the outcome of the condensation, influencing both the yield and the purity of the resulting coumarin.

CatalystSubstratesConditionsKey Features
Sulfuric AcidPhenols and β-ketoestersOften requires elevated temperaturesTraditional and widely used; can lead to side reactions with sensitive substrates.
Aluminum ChloridePhenols and β-ketoestersLewis acid catalysisEffective for a range of phenols.
Trifluoroacetic AcidPhenols and β-ketoestersMilder acidic conditionsCan be advantageous for substrates prone to degradation under harsh acidic conditions.
Solid Acid CatalystsPhenols and β-ketoestersHeterogeneous catalysisOffers advantages in terms of catalyst recovery and reuse, contributing to greener synthesis. nih.gov

Knoevenagel Condensation and Modified Protocols

The Knoevenagel condensation provides another powerful route to coumarin derivatives. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or pyridine. chemmethod.comnih.gov For the synthesis of coumarins, a common approach is the reaction of a salicylaldehyde derivative with an active methylene compound such as ethyl acetoacetate. nih.gov

Modifications to the classical Knoevenagel conditions have been developed to improve yields and expand the substrate scope. The use of ionic liquids as both solvent and catalyst has emerged as an environmentally benign alternative, often leading to faster reaction times and simplified work-up procedures. nih.gov These modified protocols enhance the utility of the Knoevenagel condensation for the synthesis of complex coumarin structures.

Perkin and Wittig Reactions in Phenylcoumarin Synthesis

The Perkin reaction, historically significant in the synthesis of cinnamic acids, can also be adapted for the preparation of coumarins. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. For coumarin synthesis, salicylaldehyde is a key starting material.

The Wittig reaction offers a versatile and widely used method for the formation of carbon-carbon double bonds and can be effectively applied to the synthesis of coumarins. ijcce.ac.irresearchgate.net The reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a suitable phosphorus ylide, such as one derived from an α-haloacetate, leads to the formation of the coumarin ring system. ijcce.ac.irresearchgate.net A significant advantage of the Wittig reaction is its tolerance of a wide variety of functional groups and its stereochemical control in certain cases. organic-chemistry.org One-pot modifications of the Wittig reaction have been developed to streamline the synthesis of coumarin derivatives. ijcce.ac.ir

Targeted Synthesis of 7-Methoxy-8-hydroxy-4-phenylcoumarin

The specific arrangement of substituents in this compound requires careful planning in terms of precursor selection and the regioselective introduction of the methoxy (B1213986) and hydroxy groups.

Precursor Selection and Chemical Transformations for Methoxy and Hydroxy Group Introduction

The synthesis of this compound can be approached by starting with a pre-functionalized aromatic precursor or by introducing the desired groups onto a pre-formed coumarin ring. A logical precursor for a Pechmann-type condensation would be a 2,3-dihydroxy-4-methoxy-substituted benzene (B151609) derivative which can then be reacted with a phenylacetyl derivative.

Alternatively, a common strategy involves the synthesis of a dihydroxycoumarin followed by selective methylation. For instance, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin has been achieved via a three-step reaction starting with the Pechmann reaction of resorcinol (B1680541) and methyl 2-fluorobenzoylacetate to yield 7-hydroxy-4-(2-fluorophenyl)coumarin, which is then methylated using dimethyl sulfate. nih.gov A similar approach could be envisioned for the target molecule, starting from a suitable dihydroxy-4-phenylcoumarin.

Regioselective Functionalization Strategies at Positions 7 and 8

Achieving regioselectivity in the functionalization of the C7 and C8 positions of the coumarin nucleus is a critical challenge. The electronic nature of the existing substituents on the coumarin ring directs the position of incoming electrophiles.

For the introduction of a hydroxyl group at the C8 position of a 7-hydroxycoumarin, formylation followed by oxidation is a common strategy. For example, 7-hydroxy-4-methylcoumarin can be converted to 8-formyl-7-hydroxy-4-methylcoumarin via the Duff reaction. researchgate.net Subsequent oxidation of the formyl group would yield the desired 8-hydroxy functionality.

Selective methylation of one of two adjacent hydroxyl groups can be challenging. The relative acidity of the hydroxyl groups and steric hindrance can be exploited to achieve regioselectivity. The use of specific methylating agents and carefully controlled reaction conditions are paramount. For instance, in the synthesis of methylated 6,7-dihydroxycoumarin derivatives, different methylating conditions (e.g., CH₃I with Na₂CO₃ or NaH) are used to achieve selective methylation. nih.gov

ReactionStarting MaterialReagentsProductKey Transformation
Pechmann CondensationResorcinolEthyl acetoacetate, H₂SO₄7-hydroxy-4-methylcoumarinFormation of the coumarin ring. slideshare.net
Knoevenagel Condensationo-hydroxybenzaldehydesActive methylene compounds, base catalystSubstituted coumarinsC-C bond formation followed by cyclization. chemmethod.com
Perkin ReactionSalicylaldehydeAcetic anhydride, sodium acetateCoumarinFormation of an α,β-unsaturated acid intermediate.
Wittig Reactiono-hydroxybenzaldehydePhosphorus ylideCoumarinOlefin synthesis leading to cyclization. ijcce.ac.ir
Methylation7-hydroxy-4-(2-fluorophenyl)coumarinDimethyl sulfate, K₂CO₃4-(2-fluorophenyl)-7-methoxycoumarinSelective O-methylation of a hydroxyl group. nih.gov
Formylation (Duff Reaction)7-hydroxy-4-methylcoumarinHexamethylenetetramine, acid8-formyl-7-hydroxy-4-methylcoumarinRegioselective introduction of a formyl group. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to enhance both the yield and purity of the final product include temperature, reaction time, choice of solvent, and the type and concentration of catalysts.

For instance, in the Pechmann condensation, a common method for synthesizing coumarins, the reaction of a phenol with a β-ketoester is typically catalyzed by an acid. slideshare.net The choice of acid catalyst can significantly impact the reaction's efficiency. While strong mineral acids like sulfuric acid have been traditionally used, solid acid catalysts such as Amberlyst-15 are gaining traction as greener alternatives. researchgate.net Studies on the synthesis of a related compound, 7-hydroxy-4-methylcoumarin, demonstrated that using Amberlyst-15 as a catalyst under solvent-free conditions at 110°C can result in yields as high as 95%. researchgate.net

The molar ratio of reactants is another critical factor. A 1:1 molar ratio of the phenolic precursor to the β-ketoester is often found to be optimal. researchgate.netrasayanjournal.co.in The amount of catalyst used also requires fine-tuning. For example, in the Amberlyst-15 catalyzed synthesis of 7-hydroxy-4-methylcoumarin, 0.2g of the catalyst was found to be the optimal amount for the given reactant quantities. researchgate.net

Temperature control is crucial to prevent the formation of side products. In the Pechmann condensation of resorcinol, temperatures ranging from 40°C to 150°C have been investigated, with 110°C being identified as the optimal temperature to avoid the formation of undesirable carbonaceous materials. researchgate.net The reaction time must also be optimized to ensure the reaction goes to completion without allowing for the degradation of the product.

The choice of solvent can influence reaction rates and selectivity. While solvent-free conditions are often preferred from a green chemistry perspective, in some cases, a solvent is necessary to ensure proper mixing and heat transfer. researchgate.net The polarity of the solvent can affect the reaction pathway, and non-polar solvents may be favored to prevent cleavage of the product. researchgate.net

Below is a table summarizing the optimization of various reaction parameters for coumarin synthesis based on related studies:

ParameterConditionEffect on Yield and Purity
Catalyst Amberlyst-15High yield (up to 95%), reusable, environmentally friendly researchgate.net
SnCl2·2H2O (in microwave synthesis)High yield, shorter reaction time rasayanjournal.co.in
Temperature 110°C (Pechmann condensation)Optimal for high yield, minimizes side product formation researchgate.net
Reactant Ratio 1:1 (Phenol:β-ketoester)Maximizes product formation researchgate.netrasayanjournal.co.in
Solvent Solvent-freeEnvironmentally friendly, can lead to high yields researchgate.netrasayanjournal.co.in

Isolation and Advanced Purification Techniques

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a high-purity product. The initial isolation often involves precipitating the crude product by pouring the reaction mixture into ice-cold water. youtube.com The resulting solid can then be collected by vacuum filtration and washed with cold water to remove water-soluble impurities. youtube.com

For further purification, a variety of advanced techniques can be employed. Recrystallization is a common method where the crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial for effective purification.

Chromatographic techniques are widely used for achieving high purity. Column chromatography, using silica (B1680970) gel or alumina as the stationary phase and an appropriate solvent system as the mobile phase, is effective for separating the desired coumarin from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification and to identify the fractions containing the pure product. slideshare.net

More advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) can be utilized for analytical and preparative-scale purification, offering higher resolution and efficiency. Supercritical Fluid Extraction (SFE) with carbon dioxide, sometimes modified with co-solvents like methanol or ethanol, presents a green alternative to traditional solvent-based extraction and purification methods. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These modern approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, including 4-phenylcoumarins. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. wikipedia.orgorganic-chemistry.org

For the synthesis of 4-phenylcoumarins, a common strategy involves the coupling of a 4-halocoumarin with a phenylboronic acid. The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Palladium complexes with phosphine ligands, such as SPhos, have been shown to be highly effective for coupling aryl chlorides. nih.gov The choice of base, such as potassium carbonate or potassium phosphate, is crucial for activating the boronic acid for transmetalation. organic-chemistry.orgnih.gov

ComponentRole in Suzuki Cross-CouplingExample
Catalyst Facilitates the coupling reactionPalladium acetate (Pd(OAc)₂) researchgate.net
Ligand Stabilizes the catalyst and influences its reactivityDialkylbiaryl phosphines (e.g., SPhos) nih.gov
Organohalide Provides one of the coupling partners4-chloro-7-methoxy-8-hydroxycoumarin
Organoboron Reagent Provides the other coupling partnerPhenylboronic acid nih.gov
Base Activates the organoboron reagentPotassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄) nih.gov
Solvent Provides the reaction mediumToluene, Tetrahydrofuran (THF), Dioxane wikipedia.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Microwave irradiation directly heats the reaction mixture, resulting in rapid and uniform heating that can enhance reaction rates and minimize the formation of side products. rasayanjournal.co.in

The synthesis of coumarins via Pechmann condensation has been shown to be significantly accelerated by microwave irradiation. rasayanjournal.co.inresearchgate.net For example, the synthesis of 7-hydroxy-4-methylcoumarin, which can take several hours under conventional heating, can be completed in a matter of minutes using microwave assistance. nih.gov In one study, the reaction time was reduced from 6 hours to 12 minutes. nih.gov

Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective, as it eliminates the need for potentially harmful organic solvents. rasayanjournal.co.in The optimization of microwave-assisted reactions involves adjusting parameters such as microwave power, reaction time, and the choice of catalyst. rasayanjournal.co.inresearchgate.net Lewis acids like SnCl₂·2H₂O and AlCl₃ have been found to be effective catalysts for microwave-assisted Pechmann condensations. rasayanjournal.co.inresearchgate.net

A study on the microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin found an optimal yield of 55.25% when using a 1:1 molar ratio of resorcinol to ethyl acetoacetate with 10 mol% SnCl₂·2H₂O as a catalyst for 260 seconds under solvent-free conditions at 800W. researchgate.net Another study reported a yield of 87.5% for the same compound using zirconium sulfate tetrahydrate as a catalyst in cyclohexane under 500W microwave irradiation for 12 minutes. asianpubs.org

Photochemistry and Flow Chemistry Applications in Coumarin Synthesis

Photochemistry, which utilizes light to initiate chemical reactions, offers a powerful and sustainable approach to organic synthesis. nih.gov The use of light as a "reagent" can enable unique transformations that are not accessible through traditional thermal methods. organic-chemistry.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org

The combination of photochemistry and flow chemistry has proven to be a highly synergistic approach for the synthesis of complex molecules, including active pharmaceutical ingredients. nih.gov Flow photochemistry allows for precise control over light irradiation, leading to improved selectivity and yields. researchgate.net This technology is particularly well-suited for photochemical reactions that are difficult to scale up in batch reactors due to issues with light penetration. nih.gov

In the context of coumarin synthesis, photochemical methods can be employed for various steps, such as cyclization reactions. organic-chemistry.org The use of flow reactors can enhance the efficiency of these photochemical processes by ensuring uniform irradiation of the reaction mixture. nih.gov While specific applications to this compound are not extensively documented, the principles of flow photochemistry are broadly applicable to the synthesis of substituted coumarins.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

One of the key principles is the use of safer solvents and auxiliaries. Whenever possible, reactions should be conducted in greener solvents, such as water or ethanol, or under solvent-free conditions. researchgate.netrasayanjournal.co.in The use of microwave-assisted synthesis often allows for solvent-free reactions. rasayanjournal.co.in

Another important principle is the use of catalysts rather than stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. researchgate.net The use of solid acid catalysts like Amberlyst-15 in Pechmann condensation is a good example of applying this principle. researchgate.net

Designing for energy efficiency is also a core principle of green chemistry. Microwave-assisted synthesis and flow chemistry can contribute to energy efficiency by reducing reaction times and allowing for better heat transfer. rasayanjournal.co.inacs.org

The principle of reducing derivatives by avoiding the use of protecting groups can simplify synthetic routes and reduce waste. skpharmteco.com Designing a synthetic pathway that does not require the protection and deprotection of functional groups is a key goal in green chemistry. skpharmteco.com

By integrating these modern and sustainable approaches, the synthesis of this compound can be achieved with greater efficiency, higher purity, and a reduced environmental footprint.

Sophisticated Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published 1D or 2D NMR spectra for 7-Methoxy-8-hydroxy-4-phenylcoumarin could be located. Such data is essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.

There are no reports available in the scientific literature concerning the solid-state NMR analysis of this compound. This technique is crucial for studying the compound in its solid form and identifying different crystalline structures or polymorphs.

A conformational analysis, which describes the spatial arrangement of atoms, is reliant on specific NMR data such as coupling constants and Nuclear Overhauser Effect (NOE) correlations. In the absence of such experimental or theoretical data, this analysis is not feasible.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Exact Mass Determination

No experimental high-resolution mass spectrometry data for this compound has been documented. This information is critical for confirming the elemental composition through exact mass determination and for understanding the molecule's stability and fragmentation pathways under ionization.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A search of crystallographic databases yielded no results for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of its conformation and stereochemistry.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the literature. These vibrational spectroscopy techniques are fundamental for identifying the characteristic functional groups and probing intermolecular interactions, such as hydrogen bonding, within the compound.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic absorption spectra of coumarin (B35378) derivatives are influenced by the nature and position of substituents. In general, the introduction of electron-donating groups like hydroxyl and methoxy (B1213986) groups tends to cause a bathochromic (red) shift in the absorption maxima. This is attributed to the extension of the π-conjugated system and the stabilization of the excited state. For instance, studies on 7-hydroxycoumarin derivatives have shown that the hydroxyl group significantly perturbs the electronic spectrum, leading to a pronounced red shift.

While specific UV-Vis absorption maxima (λabs), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yield (ΦF) for this compound are not readily found in published research, the photophysical properties can be inferred from closely related compounds. For example, 7-hydroxy-4-methylcoumarin exhibits an excitation peak at approximately 360 nm and an emission peak around 448 nm. aatbio.com Another study on 7-hydroxy-4-methylcoumarin in methanol reported absorption maxima at 235 nm and 337 nm. researchgate.net

The presence of both a methoxy group at the 7-position and a hydroxyl group at the 8-position in the target compound is expected to further influence its electronic properties. The 4-phenyl substituent also contributes to the extension of the π-system, likely resulting in absorption and emission at longer wavelengths compared to simpler coumarins.

The fluorescence properties of coumarins are also highly dependent on the solvent polarity and the potential for hydrogen bonding. The excited state of many hydroxycoumarins can undergo intramolecular proton transfer, leading to dual emission or a large Stokes shift. The presence of the 8-hydroxyl group in this compound suggests the possibility of such excited-state intramolecular proton transfer (ESIPT) processes, which could lead to interesting and potentially useful photophysical behaviors.

To provide a clearer, albeit inferred, picture of the potential photophysical characteristics, the following table summarizes data from structurally similar coumarin derivatives.

CompoundSolventλabs (nm)λem (nm)Reference
7-Hydroxy-4-methylcoumarin-360448 aatbio.com
7-Hydroxy-4-methylcoumarinMethanol235, 337- researchgate.net

It is important to note that these values are for related compounds and should be considered as approximations for the photophysical properties of this compound. Detailed experimental studies on the specific compound are required to determine its precise spectroscopic and photophysical parameters.

Computational and Theoretical Investigations of 7 Methoxy 8 Hydroxy 4 Phenylcoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the intrinsic properties of molecules. These methods provide deep insights into the electronic structure, reactivity, and spectroscopic characteristics of compounds like 7-Methoxy-8-hydroxy-4-phenylcoumarin. By modeling the behavior of electrons and nuclei, researchers can predict molecular geometry, orbital energies, and potential reaction pathways without the need for empirical data.

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in quantum chemistry due to its favorable balance between accuracy and computational cost. uobaghdad.edu.iq DFT studies on coumarin (B35378) derivatives provide valuable information about their ground state properties.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For instance, in studies of similar flavonoid structures, the HOMO-LUMO energy gap was used to understand charge transfer interactions and chemical reactivity. researchgate.net

Electrostatic Potential (ESP): The molecular electrostatic potential map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uobaghdad.edu.iq The ESP map illustrates the charge distribution within a molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, or electron-deficient areas, which are prone to nucleophilic attack. uobaghdad.edu.iq Green areas represent neutral potential. uobaghdad.edu.iq In related di-(4-hydroxycoumarin)s, MEP calculations have been used to identify the most probable sites for electrophilic attack. researchgate.net

Table 1: Illustrative DFT Data for Coumarin Derivatives

Parameter Value/Description Significance
HOMO-LUMO Gap Typically in the range of 3-6 eV Indicates chemical reactivity and stability.

Note: The specific values for this compound would require a dedicated computational study.

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and Resolution of the Identity Coupled Cluster (RI-CC2), are employed to study the properties of molecules in their electronic excited states. These calculations are essential for understanding the photochemistry and fluorescence of coumarins.

Studies on similar molecules like 7-hydroxy-4-methylcoumarin have utilized these methods to investigate their behavior upon absorption of light. nih.gov Such calculations can predict vertical and adiabatic excitation energies, as well as emission properties. nih.gov They have revealed that for some coumarins in aqueous solution, the π-π* transition is the lowest in energy for both excitation and fluorescence. nih.gov Furthermore, theoretical studies have shown the energetic possibility of excited-state intramolecular proton transfer (ESIPT) by demonstrating that the keto form of a hydroxycoumarin can be more stable than the enol form in the excited state. nih.gov In the presence of water, excited state hydrogen transfer (ESHT) can occur, where a proton is transferred from the hydroxyl group to a water molecule. rsc.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable tools in modern drug discovery and materials science. They allow for the visualization and prediction of interactions between molecules, providing insights that can guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug design to screen for potential drug candidates by predicting their binding affinity and mode to a specific biological target.

For coumarin derivatives, molecular docking has been employed to understand their interaction with various protein targets. For example, studies on 4-phenylcoumarin (B95950) derivatives have shown that they can bind to tubulin, similar to the known inhibitor colchicine (B1669291). nih.gov In another study, docking simulations corroborated experimental findings that 7-hydroxycoumarin derivatives bind to specific sites (subdomains IIIA and IIIB) on human serum albumin (HSA). nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, which are often obtained from databases like the Protein Data Bank (PDB). nih.gov The docking software then calculates the most stable binding poses and estimates the binding energy, which is an indicator of the affinity between the ligand and the target.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand-protein complex and to understand the dynamics of their binding.

MD simulations have been used to study the stability of coumarin derivatives when bound to proteins like human serum albumin (HSA). nih.gov These simulations can show that a ligand-protein complex reaches a stable equilibrium state, indicating a stable binding. nih.gov A common metric used to assess stability is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. nih.gov A stable RMSD value over the course of the simulation suggests that the complex is stable. nih.gov MD simulations can also provide insights into the flexibility of the protein and the ligand upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activities

No predictive models for the biological activities of this compound have been described in the scientific literature. The development of such models, typically through QSAR studies, would require a dataset of structurally related compounds with measured biological activities, which is not available for this specific molecule. researchgate.netresearchgate.net

Identification of Key Physicochemical Descriptors for Biological Effects

There is no information available identifying the key physicochemical descriptors of this compound that are responsible for its biological effects. Such an analysis would depend on the predictive models mentioned in the previous section. Generally, for coumarin derivatives, descriptors related to lipophilicity, electronic properties, and steric factors are considered important for their biological action. nih.govnih.gov

Conformational Analysis and Energy Landscape Mapping

No conformational analysis or energy landscape mapping studies for this compound have been published. These investigations, often carried out using computational methods like Density Functional Theory (DFT), are crucial for understanding the three-dimensional structure of the molecule and its interaction with biological targets. sigmaaldrich.comnih.gov

Mechanistic Biological Investigations and Structure Activity Relationships Excluding Clinical, Dosage, Safety, Adverse Effects

In Vitro Cellular and Biochemical Mechanistic Studies

Intensive searches of scientific databases and literature have been conducted to gather information specifically on the in vitro cellular and biochemical mechanistic studies of 7-Methoxy-8-hydroxy-4-phenylcoumarin. The following subsections detail the findings for each specified area of investigation.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., COX, MAO, Carbonic Anhydrase, DNA Gyrase, Protein Kinases)

Currently, there is a notable lack of specific published research detailing the enzyme inhibition kinetics and mechanism of action of this compound against common targets such as cyclooxygenases (COX), monoamine oxidases (MAO), carbonic anhydrases, DNA gyrase, or protein kinases. While the broader class of coumarins is known to exhibit inhibitory effects on various enzymes, specific IC₅₀ values, kinetic parameters (Kᵢ, Kₘ), and the nature of inhibition (e.g., competitive, non-competitive) for this particular compound are not available in the reviewed literature. For instance, studies on the related compound 7-Hydroxy-4-phenylcoumarin (B181766) have shown it to be a dual inhibitor of aldehyde dehydrogenase 2 (ALDH-2) and MAO, with IC₅₀ values of 1.5 µM and 0.5 µM, respectively lookchem.com. However, such specific data for this compound is not present in the public domain.

Receptor Binding Assays and Ligand Selectivity Profiling

There is no publicly available scientific literature or data from receptor binding assays for this compound. Consequently, its binding affinity, receptor selectivity profile, and its potential as a ligand for any specific receptor remain uncharacterized.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR, Nrf2, NF-κB, inflammasome)

Detailed investigations into the effects of this compound on key intracellular signaling pathways such as PI3K/Akt/mTOR, Nrf2, NF-κB, or the inflammasome have not been reported in the available scientific literature. While other coumarin (B35378) derivatives have been shown to modulate these pathways—for example, 4-hydroxy-7-methoxycoumarin (B561722) has been found to suppress NF-κB activation in macrophages—no such specific mechanistic studies have been published for this compound biosynth.com.

Cell Cycle Perturbations and Apoptosis Induction in Model Systems (e.g., cancer cell lines)

There is a lack of specific studies in the public domain that have investigated the effects of this compound on cell cycle progression or the induction of apoptosis in any model systems, including cancer cell lines. Research on related coumarins, such as coumarin and 7-hydroxycoumarin, has demonstrated the ability to induce G1 phase cell cycle arrest in lung carcinoma cell lines. However, similar data for this compound is not available.

Oxidative Stress Modulation and Antioxidant Mechanisms (e.g., radical scavenging, ROS regulation)

General statements from chemical suppliers suggest that this compound may possess antioxidant properties, potentially through the scavenging of free radicals to mitigate oxidative stress. However, specific, peer-reviewed studies providing detailed mechanistic data on its ability to modulate oxidative stress, regulate reactive oxygen species (ROS), or its efficacy in standard antioxidant assays (e.g., DPPH, ABTS) are not available in the current scientific literature. A study on the structurally related 7,8-dihydroxy-4-phenylcoumarin confirmed good antioxidant activity, but this cannot be directly extrapolated to the methoxy (B1213986) derivative.

Anti-inflammatory Modulatory Mechanisms (e.g., cytokine production, iNOS inhibition)

There is no specific research available that details the anti-inflammatory modulatory mechanisms of this compound. Studies investigating its effects on the production of pro-inflammatory cytokines (such as TNF-α, IL-1β, IL-6) or its ability to inhibit inducible nitric oxide synthase (iNOS) have not been published. In contrast, the related compound 4-hydroxy-7-methoxycoumarin has been shown to significantly reduce the production of these cytokines and inhibit iNOS expression in LPS-activated macrophages biosynth.com. The absence of such data for this compound highlights a gap in the current understanding of its biological activity.

Antimicrobial Mechanisms of Action (e.g., DNA helicase inhibition, membrane disruption)

While direct mechanistic studies on this compound are not extensively documented, research on its close analogs provides significant insights into its potential antimicrobial actions. The antibacterial activity of coumarins is often attributed to their fundamental benzopyrone structure, which is structurally analogous to the benzopyridone backbone of quinolone antibacterial drugs.

Investigations into hydroxylated 4-phenylcoumarin (B95950) analogs, such as 7,8-dihydroxy-4-phenylcoumarin (the demethylated form of the target compound), have shown selectivity against Gram-positive bacteria. researchgate.net Molecular docking studies suggest that these compounds may act as inhibitors of bacterial enzymes essential for DNA replication, such as DNA gyrase, by competing with ATP for binding to the enzyme's B subunit. researchgate.net

Another proposed mechanism for related coumarin compounds involves the disruption of bacterial cell membrane integrity. Studies on coumarins isolated from Fraxinus rhynchophylla, including 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, demonstrated that these molecules induce a loss of cell membrane integrity. nih.govresearchgate.net This was confirmed through electron microscopy and the detection of released extracellular ATP and other cell constituents. nih.govresearchgate.net The presence of methoxy groups on the coumarin skeleton was found to be important for this notable antimicrobial activity against various foodborne pathogens. nih.govresearchgate.netresearchgate.net

Other Specific Target Interactions (e.g., anti-obesity mechanisms, neuroprotective actions)

The 4-phenylcoumarin scaffold is a recognized pharmacophore that interacts with various biological targets. The analog 7-Hydroxy-4-phenylcoumarin has been identified as a dual inhibitor of aldehyde dehydrogenase 2 (ALDH-2) and monoamine oxidase (MAO), with reported IC₅₀ values of 1.5 µM and 0.5 µM, respectively. medchemexpress.com MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders.

While specific anti-obesity mechanisms for this compound have not been detailed, polyphenolic compounds, a class to which coumarins belong, are known to exert anti-obesity effects. nih.govnih.gov General mechanisms for polyphenols include the downregulation of adipogenic transcription factors like PPARγ and C/EBP-α, and the modulation of metabolic signaling pathways such as the AMPK pathway, which governs lipid metabolism. nih.govnih.gov However, direct evidence linking the 4-phenylcoumarin scaffold to these specific anti-obesity pathways is still emerging.

In Vivo Pharmacodynamic Investigations in Animal Models (Focus on Efficacy and Mechanistic Biomarkers, not clinical outcome or safety)

In vivo proof-of-concept studies specifically for this compound are not widely available in the current literature. However, research on related coumarin structures in disease models highlights the potential of this chemical class. For instance, derivatives of 6-amino-7-hydroxy-4-methylcoumarin have been assessed for anti-inflammatory activity using the carrageenan-induced hind paw edema model in rats. nih.gov In these studies, certain derivatives demonstrated a significant reduction in paw edema, with activity comparable to or even exceeding that of the reference drug indomethacin, particularly after three hours of administration. nih.gov These findings, while on a different coumarin scaffold (4-methyl vs. 4-phenyl), underscore the anti-inflammatory potential of the core coumarin structure.

Direct in vivo studies on biological pathway engagement for this compound are limited. Nevertheless, in vitro work with structurally related compounds provides valuable clues. The related compound 4-hydroxy-7-methoxycoumarin has been shown to exert significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophage cells. nih.gov Its mechanism involves the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway by preventing the degradation of its inhibitor, IκBα. nih.gov Furthermore, the compound suppressed the phosphorylation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2 and JNK. nih.gov These pathways are central to the inflammatory response, and their modulation suggests a clear mechanism for the anti-inflammatory properties of this class of coumarins.

Detailed studies on the metabolic fate and specific biotransformation pathways of this compound are not extensively reported in the scientific literature.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological activity of 4-phenylcoumarin derivatives is highly dependent on the substitution pattern on both the coumarin core and the 4-phenyl ring. Analysis of various analogs allows for the elucidation of key structure-activity relationships.

For antimicrobial activity , the hydroxylation pattern on the coumarin scaffold is critical. A study comparing 7-hydroxy-4-phenylcoumarin, 5,7-dihydroxy-4-phenylcoumarin, and 7,8-dihydroxy-4-phenylcoumarin found that the number and position of hydroxyl groups modulate the antibacterial efficacy. researchgate.net The 7,8-dihydroxy substitution, which corresponds to the demethylated version of this compound, showed distinct activity, indicating the importance of this specific substitution pattern. researchgate.net Furthermore, the presence of a methoxy group has been shown to be favorable for the antimicrobial activity of other coumarin types. nih.govresearchgate.net

For anticancer activity , studies on related 4-methylcoumarins reveal that a 7,8-dihydroxy pattern is often associated with potent cytotoxic effects. nih.gov The activity can be further enhanced by the presence of specific substituents at the C3 position. nih.gov While this applies to a 4-methyl and not a 4-phenyl scaffold, it highlights the potential contribution of the 7,8-oxygenation pattern of the target compound to cytotoxic activity.

The 4-phenyl group itself is a key feature. Its presence and substitution pattern can significantly influence activity. For instance, in a series of 7-hydroxy-4-phenylcoumarin derivatives linked to triazole moieties, substitutions on the triazole ring, which is attached to the 7-hydroxy position, led to compounds with potent cytotoxic activity against various human cancer cell lines, with one derivative showing an IC₅₀ of 2.63 µM. nih.gov This indicates that modifications distal to the 4-phenyl ring can dramatically enhance potency.

Table 1: Summary of Biological Activities of this compound Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound/Analog Biological Activity Target/Mechanism Notes Source(s)
7,8-Dihydroxy-4-phenylcoumarin Antibacterial Potential DNA gyrase inhibition Active against Gram-positive bacteria. Demethylated analog of the primary compound. researchgate.net
7-Hydroxy-4-phenylcoumarin Enzyme Inhibition Dual ALDH-2 and MAO inhibitor IC₅₀ = 1.5 µM (ALDH-2), 0.5 µM (MAO). medchemexpress.com
7,8-Dihydroxy-4-methylcoumarins Anticancer Cytotoxicity 7,8-dihydroxy pattern is a key feature for activity in the 4-methylcoumarin (B1582148) series. nih.gov
4-Hydroxy-7-methoxycoumarin Anti-inflammatory (in vitro) Inhibition of NF-κB and MAPK pathways Suppresses production of NO, PGE₂, and pro-inflammatory cytokines. nih.gov
7-Hydroxy-6-methoxycoumarin Antimicrobial Cell membrane disruption Methoxy group contributes to activity. Not a 4-phenyl derivative. nih.gov

Impact of Substituents at Positions 7 and 8 on Biological Activity

The nature of the substituents at the C7 and C8 positions of the coumarin ring plays a pivotal role in modulating the biological activities of 4-phenylcoumarins. The presence of hydroxyl and methoxy groups at these positions is particularly significant and can profoundly influence the compound's interactions with biological targets.

In the context of anticancer activity, the substitution pattern on the coumarin nucleus is a key determinant of efficacy. Studies on 4-methylcoumarin derivatives revealed that 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were highly effective. nih.gov While this does not directly correspond to the 4-phenyl series, it highlights the importance of the 7,8-disubstitution pattern. The methylation of hydroxyl groups can also have a significant impact. For example, in the context of Mcl-1 inhibition, methylation of a catechol group on the coumarin scaffold led to decreased inhibitory activity, suggesting that free hydroxyl groups may be crucial for certain biological interactions.

Furthermore, the anti-inflammatory properties of coumarins are influenced by substitutions at C7. For instance, in a study of 4-hydroxycoumarins, it was observed that substituents on carbons 6 and 7 of the B-ring had a discernible effect on the inhibition of nitric oxide (NO) production. nih.gov This underscores the sensitivity of biological activity to the specific substitution pattern in this region of the coumarin core.

The following table summarizes the influence of C7 and C8 substituents on the biological activity of coumarin derivatives based on various studies.

Substituent(s) at C7/C8 Biological Activity Context Observed Effect Reference
7,8-DihydroxyAnticancer (4-methylcoumarins)Effective subgroup, potency influenced by C3 substituent. nih.gov
7-HydroxyAnti-inflammatory (4-hydroxycoumarins)Contributes to the inhibition of NO production. nih.gov
7-MethoxyGeneralThe methoxy group at the 7-position can enhance fluorescence quantum yield.
8-MethoxyMelanogenesisIncreased melanogenesis via the MAPK signaling pathway in some coumarins. nih.gov
Methylation of HydroxylsMcl-1 InhibitionDecreased inhibitory activity compared to the catechol.

Influence of the 4-Phenyl Moiety on Ligand-Target Interactions

The 4-phenyl substituent is a defining feature of this coumarin class and significantly influences how these molecules interact with their biological targets. This bulky, hydrophobic group can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, within the binding pockets of enzymes and receptors.

Molecular docking studies on various coumarin derivatives have consistently highlighted the importance of the 4-phenyl group for potent biological activity. For instance, in the design of tubulin polymerization inhibitors, the 4-phenylcoumarin scaffold was a key element, with molecular modeling studies indicating that this moiety contributes to the binding affinity within the colchicine (B1669291) binding site of tubulin. mdpi.com

In the context of monoamine oxidase (MAO) inhibition, the position of the phenyl ring is crucial for selectivity. Research has indicated that a 4-phenyl substitution is more effective for MAO-A inhibition, whereas a 3-phenyl substitution favors MAO-B inhibition. medchemexpress.com This demonstrates that the specific placement of the phenyl group directs the molecule's interaction with different enzyme isoforms. 7-Hydroxy-4-phenylcoumarin has been identified as a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and MAO, with IC50 values of 1.5 µM and 0.5 µM, respectively. nih.govnih.gov

The following table illustrates the role of the 4-phenyl group in ligand-target interactions from different studies.

Biological Target Role of 4-Phenyl Moiety Type of Interaction Reference
TubulinContributes to binding in the colchicine site.Hydrophobic interactions. mdpi.com
Acetoxy drug: protein transacetylaseOut-of-plane configuration influences activity.Steric effects. researchgate.net
Monoamine Oxidase-A (MAO-A)Confers selectivity for MAO-A inhibition.Specific binding interactions. medchemexpress.com
Aldehyde Dehydrogenase-2 (ALDH-2)Contributes to inhibitory activity.Not specified. nih.govnih.gov
Carbonic Anhydrase IXDocking studies suggest interactions with the active site.Not specified. nih.gov

Rational Design Principles for Optimized Biological Profiles

The rational design of coumarin derivatives, including those based on the this compound scaffold, is a key strategy for developing compounds with enhanced potency and selectivity. This approach relies on a deep understanding of the structure-activity relationships and the molecular interactions with biological targets.

One of the primary principles in the rational design of coumarin-based inhibitors is the strategic placement of substituents to maximize interactions with the target protein. For example, in the development of novel 4,7-disubstituted coumarins as carbonic anhydrase inhibitors, a series of hybrids were designed and synthesized, leading to compounds with selective inhibition of tumor-associated isoforms. ajpp.in This highlights the importance of modifying multiple positions on the coumarin core to achieve a desired biological profile.

The synthesis of hybrid molecules, where the coumarin scaffold is linked to other pharmacologically active moieties, is another common rational design strategy. For instance, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been synthesized, resulting in potent cytotoxic agents. This approach aims to combine the beneficial properties of different pharmacophores into a single molecule.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in the rational design process. These methods allow for the prediction of binding affinities and the identification of key structural features required for biological activity, guiding the synthesis of optimized derivatives. For example, molecular docking can predict how a designed molecule will fit into the active site of an enzyme, such as phosphodiesterase-4.

The principles of rational design for coumarin derivatives are summarized in the table below.

Design Principle Objective Methodology Reference
Strategic SubstitutionEnhance potency and selectivity.Modify multiple positions on the coumarin scaffold. ajpp.in
Hybrid Molecule SynthesisCombine pharmacophores for synergistic effects.Link coumarin to other bioactive moieties (e.g., triazoles).
Computational ModelingPredict binding and guide synthesis.Utilize molecular docking and QSAR studies.
Bioisosteric ReplacementImprove pharmacokinetic or pharmacodynamic properties.Replace functional groups with others that have similar properties.

Positional Isomerism and Stereochemical Effects on Activity

The precise spatial arrangement of atoms within a molecule, including positional isomerism and stereochemistry, can have a dramatic impact on its biological activity. For 4-phenylcoumarins, these factors are critical determinants of their interaction with chiral biological macromolecules like enzymes and receptors.

Stereochemistry becomes a crucial factor when a chiral center is present in the molecule. Although the parent this compound is achiral, the introduction of chiral substituents can lead to stereoisomers (enantiomers or diastereomers) with distinct biological activities. This is because the different spatial arrangements of the atoms in each stereoisomer can lead to different interactions with the chiral binding sites of biological targets. For instance, the synthesis of coumarin derivatives with chiral side chains often results in products with stereospecific biological effects.

The table below outlines the key considerations regarding positional isomerism and stereochemistry.

Structural Aspect Description Potential Impact on Biological Activity
Positional Isomerism Different placement of substituents on the coumarin ring (e.g., 7-methoxy-8-hydroxy vs. 7-hydroxy-8-methoxy).Altered hydrogen bonding potential, electronic properties, and overall shape, leading to different binding affinities and selectivities.
Stereochemistry Presence of chiral centers leading to stereoisomers (enantiomers/diastereomers).Different spatial arrangements of atoms can result in stereospecific interactions with chiral biological targets, leading to variations in potency and efficacy.

Derivatization and Analog Development for Research Probes

Synthesis of Novel Analogs of 7-Methoxy-8-hydroxy-4-phenylcoumarin

The synthesis of new analogs is centered on two primary strategies: modifying the foundational coumarin (B35378) structure and combining it with other known bioactive molecules.

Systematic modifications to the coumarin ring and its substituents are undertaken to investigate structure-activity relationships and to fine-tune the molecule's properties. The introduction of various functional groups at different positions on the coumarin core can significantly alter the resulting analog's biological and physicochemical characteristics.

A common starting point for these modifications is the Pechmann condensation, a classic method for synthesizing coumarins. nih.govnih.gov For instance, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin can be achieved through a Pechmann reaction involving resorcinol (B1680541) and a fluorinated β-keto ester. nih.gov This method allows for the introduction of substituents on the 4-phenyl ring.

Modifications are also frequently made at other positions. The Duff reaction can be used to introduce a formyl group, as seen in the synthesis of 8-formyl-4-methyl-7-hydroxy coumarin derivatives. researchgate.net Another approach involves the Riley oxidation of 4-methylcoumarins to yield 4-formylcoumarins, which can then be used in further reactions. nih.govresearchgate.net The effect of substituents at various positions has been studied, revealing that groups at the 7- and 8-positions, such as a methoxy (B1213986) group (OCH₃), can be particularly effective for enhancing certain biological activities. nih.gov Studies have shown that electron-donating groups can lead to a bathochromic shift in the molecule's absorption and emission spectra, a valuable property for developing fluorescent probes. researchgate.net

Below is a table summarizing various structural modifications made to the coumarin scaffold.

Interactive Table: Examples of Structural Modifications to the Coumarin Scaffold

Modification Type Position(s) Synthetic Method Key Finding/Purpose Reference(s)
Methoxylation C7, C8 Pechmann Condensation Enhanced phytotoxic activity. nih.gov nih.gov
Fluorination C2 of Phenyl Ring Pechmann Reaction Study of intramolecular interactions. nih.gov nih.gov
Formylation C8 Duff Reaction Creation of intermediates for further synthesis. researchgate.net researchgate.net
Formylation C4 Riley Oxidation Creation of aldehyde intermediates for hybridization. nih.govresearchgate.net nih.govresearchgate.net
Hydroxylation C7, C8 Not specified Precursor for creating derivatives with varied biological effects. researchgate.netscbt.com researchgate.netscbt.com

| Acetylation | C3 | Acylation of 4-hydroxycoumarin (B602359) | Intermediate for Claisen-Schmidt condensation to form hybrids. nih.govfrontiersin.org | nih.govfrontiersin.org |

Molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. Coumarins are frequently hybridized with other scaffolds, such as chalcones and triazoles, to generate novel compounds for research. nih.govnih.govfrontiersin.orgrsc.org

Coumarin-Chalcone Hybrids: The synthesis of coumarin-chalcone hybrids is a well-established strategy. nih.govfrontiersin.orgrsc.orgacs.org A common method is the base-catalyzed Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) derivative and various aromatic aldehydes. nih.govfrontiersin.org This reaction efficiently joins the two scaffolds. Another powerful technique is the Horner-Wadsworth-Emmons (HWE) reaction, which couples 4-formylcoumarin derivatives with β-aryl-β-ketophosphonates to produce the target hybrids in excellent yields. nih.gov The Knoevenagel condensation has also been employed as a key step in preparing certain coumarin-chalcone hybrids. acs.org

Coumarin-Triazole Hybrids: The development of coumarin-triazole hybrids often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netnih.gov In a typical synthesis, a coumarin derivative is functionalized with either an azide (B81097) or an alkyne group. This intermediate is then reacted with a corresponding triazole precursor containing the complementary functional group to form the 1,2,3-triazole-linked hybrid. nih.gov For example, a series of 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized using this click chemistry approach. nih.gov This modular nature of click chemistry allows for the creation of diverse libraries of hybrid compounds for screening. nih.govnih.govresearchgate.netiyte.edu.tr

The table below outlines common hybridization strategies.

Interactive Table: Hybridization of Coumarin with Bioactive Scaffolds

Hybrid Type Bioactive Scaffold Synthetic Strategy Key Reaction Reference(s)
Coumarin-Chalcone Chalcone Condensation Reaction Claisen-Schmidt Condensation nih.govfrontiersin.org
Coumarin-Chalcone Chalcone Olefination Reaction Horner-Wadsworth-Emmons (HWE) nih.gov
Coumarin-Triazole 1,2,3-Triazole Cycloaddition Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) nih.govresearchgate.net

Rational Design of Research Probes for Specific Target Elucidation

The intrinsic fluorescence of the coumarin core makes it an excellent scaffold for the rational design of research probes. biosynth.com These probes are engineered to detect and visualize specific analytes, ions, or microenvironments within biological systems. The fundamental design involves coupling the coumarin fluorophore to a specific recognition moiety that interacts with the target of interest.

A key strategy in probe design is to modulate the fluorescence output upon binding to the target. For instance, a probe named Cou-H₂S was developed for detecting hydrogen sulfide (B99878) (H₂S). nih.gov It uses a trifluoromethyl coumarin as the fluorophore and a 2-pyridyl disulfide group as the H₂S recognition site. nih.gov In its initial state, the fluorescence is quenched. Upon reaction with H₂S, the fluorescent coumarin is released, leading to a detectable signal. nih.gov Similarly, another coumarin-based probe, SWJT-14, was designed to differentiate between various biothiols, including cysteine, homocysteine, and glutathione, by producing distinct spectral responses for each. nih.gov

The photophysical properties of coumarin derivatives can also be exploited to probe biomolecular environments. The probe 4-azidocoumarin, for example, shows enhanced fluorescence emission when it binds to the hydrophobic interiors of proteins like bovine serum albumin (BSA) and human serum albumin (HSA). acs.org This change in fluorescence can be used to study binding events and characterize the microenvironment of drug-binding sites. acs.org The design of such probes relies on understanding how substituent and solvent effects alter the spectral properties of the coumarin core, allowing for the fine-tuning of absorption and emission wavelengths for specific applications. researchgate.net

Strategies for Enhanced Biological Stability in Research Environments

A significant challenge in the use of small molecules in biological research is their potential for rapid metabolic degradation. Enhancing the biological stability of coumarin-based probes is crucial for ensuring they can reach their target and function effectively in complex research environments like cell cultures or in vivo models.

Several strategies are employed to improve stability:

Introduction of Metabolically Robust Groups: Incorporating atoms or groups that are resistant to metabolic breakdown is a common approach. The use of a trifluoromethyl coumarin scaffold in the design of the Cou-H₂S probe not only influences its fluorescent properties but also confers high chemical stability. nih.gov Fluorine atoms are often used in medicinal chemistry to block sites of oxidative metabolism, thereby increasing the molecule's half-life.

Protection of Reactive Functional Groups: Functional groups like hydroxyls (-OH) are susceptible to rapid phase II metabolic reactions, such as glucuronidation or sulfation, which facilitates their excretion. The conversion of a hydroxyl group to a methoxy group (-OCH₃), as seen in this compound, is a classic bioisosteric replacement strategy. The methoxy group protects the phenolic oxygen from conjugation, enhancing the molecule's stability and bioavailability compared to its dihydroxy analog, 7,8-dihydroxy-4-phenylcoumarin.

By implementing these design strategies, researchers can develop coumarin-based analogs and probes that possess the necessary stability to function reliably in demanding biological research settings.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography remains the cornerstone for the analysis of complex mixtures containing coumarin (B35378) derivatives. Its versatility allows for the separation of structurally similar compounds, which is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 4-phenylcoumarins due to their relatively high molecular weight and polarity. researchgate.net When coupled with advanced detectors, HPLC provides exceptional selectivity and sensitivity.

A simple, efficient, and reliable Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a Photodiode Array (PDA) detector has been successfully developed and validated for the simultaneous quantification of multiple 4-phenylcoumarins in plant stem bark infusions. nih.gov This demonstrates the suitability of the technique for complex matrices. The validation of such methods typically assesses parameters like selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy, with studies showing good linearity (R² > 0.99) for related compounds. nih.gov

For enhanced structural characterization and identification, HPLC systems are often coupled with mass spectrometry (MS). The use of HPLC-DAD-ESI-MSn (Electrospray Ionization with multistage mass spectrometry) allows for the identification of various phenolic compounds, including coumarins, based on their chromatographic behavior, UV spectra, and mass fragmentation patterns. researchgate.netnih.gov This hyphenated technique is powerful for analyzing complex extracts and metabolism studies. researchgate.netnih.gov A comprehensive HPLC-DAD-ESI-MS method has been validated for quantifying 16 different phytoestrogens, including the coumarin-related compound coumestrol, in diverse samples like food, serum, and urine, showcasing the method's versatility and high sensitivity in the lower parts-per-billion (ppb) range. mdpi.com

The following table outlines typical parameters for the analysis of 4-phenylcoumarins using UHPLC-PDA, based on established methods for this class of compounds.

Table 1: Illustrative UHPLC-PDA Parameters for 4-Phenylcoumarin (B95950) Analysis

Parameter Value
Column C18 reversed-phase (e.g., 1.8 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate ~0.4 mL/min
Column Temperature 40 °C
Detection PDA Detector (scanning UV-Vis range, e.g., 200-400 nm)
Quantification Wavelength Specific to the analyte's maximum absorbance

This table is a composite representation of typical conditions and does not reflect a single specific study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, though its application to moderately polar and low-volatility compounds like hydroxylated coumarins often requires a derivatization step. This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase. Because of the high molecular weight of many coumarin-related compounds, HPLC is often the more direct analytical technique used. researchgate.net However, for specific applications, GC-MS can provide high-resolution separation and definitive mass-spectral identification. The derivatization typically involves converting the hydroxyl group (-OH) into a silyl (B83357) ether (e.g., using a silylating agent like BSTFA) to reduce polarity and increase volatility.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to both normal- and reversed-phase HPLC for the analysis of coumarins. researchgate.netnih.gov Using supercritical carbon dioxide as the primary mobile phase, SFC offers rapid separations with reduced organic solvent consumption. researchgate.netnih.gov The low viscosity of the supercritical fluid mobile phase allows for high flow rates and the coupling of multiple columns to enhance separation power. researchgate.net

SFC coupled with tandem mass spectrometry (SFC-QqQ-MS) has been successfully used for the fast characterization of numerous oxygen heterocyclic compounds, including coumarins, in complex matrices like foods and essential oils. nih.govproquest.com This approach allows for the separation and quantification of dozens of compounds in under eight minutes. nih.govproquest.com The choice of stationary phase is critical in SFC, with pentafluorophenyl phases demonstrating excellent baseline separation for a wide range of coumarins, furocoumarins, and polymethoxyflavones. proquest.com

Table 2: SFC Method Parameters for Coumarin Analysis

Parameter Value
Column Pentafluorophenyl (PFP)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol
Detection Tandem Mass Spectrometry (MS/MS) or PDA
Analysis Time < 8 minutes

Based on data for the analysis of oxygen heterocyclic compounds in Citrus essential oils. proquest.com

Capillary Electrophoresis (CE) for High-Efficiency Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatography. It is particularly valued for its high efficiency, short analysis times, and minimal sample and solvent consumption. CE has been successfully applied to the analysis of coumarin metabolites, such as 7-hydroxycoumarin, in biological fluids like urine and serum. mdpi.com In comparative studies, CE methods have demonstrated significantly faster analysis times (e.g., 1.5 minutes) compared to traditional HPLC (e.g., 12 minutes) without a statistical difference in the quantitative results. mdpi.com The separation in CE is based on the differential migration of analytes in an electric field, with detection commonly performed using UV spectrophotometry. mdpi.com Furthermore, CE has been employed for the challenging enantioseparation of various coumarin derivatives by incorporating chiral selectors, such as cyclodextrins, into the run buffer. proquest.com

Spectrophotometric and Fluorometric Methods for Sensitive Detection in Complex Research Matrices

The inherent spectroscopic properties of the coumarin scaffold allow for highly sensitive detection using spectrophotometric and fluorometric methods.

The ultraviolet (UV) absorption spectrum of coumarins is well-characterized. acs.org The position of hydroxyl groups on the coumarin ring influences the absorption maxima. acs.org This property is exploited in HPLC and CE methods that use UV or PDA detectors for quantification. nih.govmdpi.com

Many coumarin derivatives are also intensely fluorescent, a property that can be leveraged for highly sensitive and selective quantification. The fluorescence characteristics (excitation and emission wavelengths) are dependent on the specific substitution pattern on the coumarin ring and the solvent used. sigmaaldrich.comresearchgate.net For example, a related compound, 7-Methoxy-4-(trifluoromethyl)coumarin, exhibits fluorescence with an excitation maximum (λex) at 333 nm and an emission maximum (λem) at 416 nm in methanol. sigmaaldrich.com Another analogue, 7-Hydroxy-4-(trifluoromethyl)coumarin, has an absorption maximum at 338 nm in ethanol. photochemcad.com These methods are valuable for detecting trace amounts of the compound in complex biological or environmental research samples where high background interference may be an issue.

Advanced Sample Preparation Techniques for Research Samples (e.g., microextraction, solid-phase extraction)

Effective sample preparation is a critical step to remove interferences and pre-concentrate the analyte of interest from the sample matrix before instrumental analysis.

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com For coumarins in plant extracts, purification with a C18 cartridge is a common practice.

More advanced and miniaturized techniques have been developed to reduce solvent consumption and allow for automation. Microextraction by Packed Sorbent (MEPS) is a miniaturization of conventional SPE where the sorbent bed is integrated into a syringe. researchgate.net This technique drastically reduces the volume of sample and solvents required and the packed syringe can be reused many times, making it a rapid and cost-effective method for extracting drugs and metabolites from biological fluids like plasma and urine. researchgate.net

Solid-Phase Microextraction (SPME) is another advanced, solvent-less sample preparation method. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and analytes partition between the sample matrix and the fiber coating. researchgate.net The fiber is then transferred directly to the injection port of a chromatograph for analysis. While SPME fibers can be sensitive to complex matrices like plasma, the technique offers simplicity and reduced sample handling. researchgate.net

Emerging Research Directions and Future Perspectives

Integration with Systems Biology and Omics Approaches for Holistic Biological Understanding

The era of studying natural products like 7-Methoxy-8-hydroxy-4-phenylcoumarin through a single-target, single-outcome lens is evolving. Modern research is increasingly adopting systems biology and multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of how these compounds interact with complex biological systems. nih.govnih.gov This holistic strategy moves beyond traditional activity-guided methods, which are often labor-intensive, towards a more efficient and precise model of discovery. mdpi.comrsc.org

Omics technologies enable the large-scale analysis of biological molecules, providing a detailed snapshot of an organism's functional state. frontiersin.org For a compound like this compound, these approaches can:

Identify Biosynthetic Pathways: Genomics and metabolomics can be combined to uncover the enzymatic machinery responsible for producing neoflavonoids in plants. rsc.org

Elucidate Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells treated with the compound, researchers can map the affected signaling pathways and understand its mechanism of action in an unbiased manner. nih.govnih.gov

Discover New Targets: Proteomics-based strategies are pivotal in identifying the molecular targets of bioactive compounds, offering crucial insights for developing new medicines. tandfonline.com

The integration of this multi-omics data with advanced bioinformatics and computational tools is transforming natural product research, accelerating the identification and functional characterization of bioactive molecules. nih.govmdpi.com This approach promises to reveal the intricate ways in which 4-phenylcoumarins modulate cellular functions, paving the way for novel therapeutic discoveries. mdpi.com

High-Throughput Screening (HTS) Methodologies for Analog Discovery and Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and is being increasingly applied to natural product research. tandfonline.comresearchgate.net For a scaffold like this compound, HTS methodologies are critical for two primary goals: the discovery of novel, more potent analogs and the identification of their specific biological targets. nih.gov

The process often begins with the creation of a focused library of coumarin (B35378) derivatives. nih.gov Organic chemists synthesize a diverse range of analogs by modifying the core structure, for instance, by altering substituents on the phenyl or coumarin rings. frontiersin.orgmdpi.com These libraries are then subjected to HTS, which can involve:

Phenotypic Screening: This approach tests the compounds across various cell lines to identify molecules that produce a desired biological effect, such as inhibiting cancer cell growth, without prior knowledge of the specific target. nih.govnih.gov

Target-Based Screening: If a potential molecular target is known, HTS assays can be designed to rapidly screen the library for compounds that inhibit or activate that specific target, such as an enzyme or receptor. nih.gov

Recent advances have utilized HTS strategies to conduct hundreds of reactions to identify optimal conditions for synthesizing new coumarin analogues efficiently. acs.org Furthermore, chemical proteomics, which aims to identify the protein targets of small molecules, can be combined with HTS to provide a comprehensive array of the protein targets of active coumarin derivatives in an unbiased manner. researchgate.net These screening methodologies are essential for exploring the vast chemical space around the 4-phenylcoumarin (B95950) scaffold and identifying lead compounds for further development. ijisr.net

Applications in Chemical Biology Tool Development

The structural and physicochemical properties of the coumarin nucleus make it a versatile and multipurpose scaffold for the development of tools in chemical biology. nih.gov Coumarins are particularly valued for their fluorescent properties, which arise from their conjugated π-π systems. nih.gov This intrinsic luminescence allows them to be developed as probes for imaging, assays, and studying biological processes. nih.govnih.gov

Researchers can modify the this compound scaffold to create specialized chemical tools:

Fluorescent Probes: By attaching specific reactive groups or recognition motifs, the coumarin core can be transformed into a probe that "turns on" its fluorescence only when it interacts with a specific analyte or enzyme. For example, coumarin derivatives have been designed as fluorescent probes for detecting hydrazine (B178648) or for use in competitive binding assays for nuclear receptors like PPARγ. nih.govmdpi.com The fluorescence intensity of these probes often increases significantly upon binding to their target. nih.gov

Profluorescent Substrates: 3-Phenylcoumarins have been widely studied as profluorescent substrates for various cytochrome P450 (CYP) enzymes, acting as tool molecules to investigate small molecule metabolism. nih.gov

Covalent Inhibitors: The reactivity of the coumarin ring system can be harnessed to design covalent inhibitors that form a permanent bond with their target protein, which can be useful for target validation and mechanistic studies. mdpi.com

The simplicity of the chemical backbone, low molecular weight, and tunable fluorescent properties make coumarins like this compound an exciting platform for creating sophisticated tools to dissect complex biological questions. nih.govnih.gov

Advanced Delivery Systems for Research Probes (e.g., nanoparticle encapsulation for in vitro studies)

A significant challenge in the in vitro and potential therapeutic application of many coumarins, which are often hydrophobic, is their poor water solubility. mdpi.comnih.gov To overcome this, researchers are developing advanced drug delivery systems, with a major focus on nanoparticle encapsulation. nih.gov These systems can enhance solubility, improve stability, and facilitate cellular uptake for research purposes. researchgate.netnih.gov

Several types of nanocarriers have been explored for delivering coumarins and other hydrophobic compounds in research settings:

Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core and have been used to encapsulate coumarin. One study developed coumarin-loaded SLNs with a particle size of approximately 138.5 nm and an encapsulation efficiency of 63.09%. nih.gov The release of coumarin from these nanoparticles was significantly higher over time compared to the release of pure coumarin. nih.gov

Polymeric Nanoparticles: Biodegradable polymers like polylactic acid-glycolic acid copolymer (PLGA) are commonly used. In one report, PLGA nanoparticles were used to encapsulate Coumarin-6, a fluorescent probe, resulting in an average particle size of 135 nm and an encapsulation efficiency of 51.6%. biorxiv.orgbiorxiv.org Such systems are designed to release the probe in a controlled manner for tracking studies. biorxiv.orgbiorxiv.org

Other Systems: Micelles, which are self-assembling structures of amphiphilic molecules, are also widely used as delivery vehicles for small hydrophobic drugs due to their small size (typically < 50 nm). genesispub.org Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with hydrophobic molecules like coumarins, enhancing their solubility. nih.gov

These advanced delivery systems are crucial for enabling the use of hydrophobic probes like this compound in aqueous biological environments, allowing for more accurate and efficient in vitro studies. nih.govresearchgate.net

Nanoparticle SystemEncapsulated CompoundAverage Particle Size (nm)Encapsulation Efficiency (%)Key Finding for In Vitro ResearchReference
Solid Lipid Nanoparticles (SLNs)Coumarin138.563.09Demonstrated sustained release compared to pure coumarin. nih.gov
PLGA NanoparticlesCoumarin-6 (Fluorescent Probe)13551.6Effectively encapsulated the probe for controlled release and cellular tracking. biorxiv.orgbiorxiv.org
TiO₂ Nanoparticles (Bilayer Shell)7-amino-4-methylcoumarinNot SpecifiedNot SpecifiedDesigned for reversible embedment and release of hydrophobic drugs upon X-ray irradiation. nih.gov

Exploration of Unconventional Biological Targets and Pathways

While coumarins are known for a wide range of biological activities, ongoing research aims to uncover novel and unconventional molecular targets and signaling pathways through which they exert their effects. epa.govnih.gov This exploration is crucial for identifying new therapeutic applications and understanding the full biological impact of neoflavonoids like this compound.

Recent studies on neoflavonoids and related coumarins have implicated them in the modulation of several critical cellular pathways:

NF-κB Signaling Pathway: Neoflavonoid analogs have been shown to block TNF-α-induced activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, with IC₅₀ values in the low micromolar range. nih.govnih.gov

PI3K/AKT Signaling Pathway: This pathway is vital for cell survival and growth, and its inhibition is a key strategy in cancer therapy. mdpi.com Certain coumarin derivatives have been found to suppress the levels of phosphorylated PI3K and Akt, thereby inducing apoptosis in cancer cells. mdpi.com

Nrf2 Signaling Pathway: The Nrf2/Keap1 pathway is a primary regulator of the cellular antioxidant response. nih.gov Several natural coumarins, including esculetin (B1671247) and osthole, have been identified as activators of this pathway, which in turn can inhibit pro-inflammatory pathways like NF-κB. nih.govmdpi.com

Other Molecular Targets: Beyond major signaling cascades, neoflavonoids have been investigated as inhibitors of specific enzymes. For instance, some analogs show inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis, and can induce the expression of quinone reductase 1, a cytoprotective enzyme. nih.govnih.gov

This research demonstrates that the biological activities of 4-phenylcoumarins are not limited to a single mechanism but involve complex interactions with multiple cellular pathways and targets. frontiersin.org Elucidating these unconventional interactions is a key future direction for the field. nih.gov

Compound Class/DerivativeBiological Target/PathwayObserved EffectIC₅₀ / Activity MetricReference
Neoflavonoid AnalogsNF-κB PathwayInhibition of TNF-α-induced activationIC₅₀: 0.11–3.2 μM nih.govnih.gov
Neoflavonoid Analog (Compound 8)AromataseEnzyme InhibitionIC₅₀: 12.12 μM nih.govnih.gov
Neoflavonoid Analog (Compound 10)Quinone Reductase 1 (QR1)Enzyme InductionInduction Ratio: 3.6 nih.govnih.gov
Coumarin DerivativesPI3K/AKT PathwaySuppression of p-PI3K and p-Akt levelsNot specified mdpi.com
Natural Coumarins (e.g., Esculetin, Osthole)Nrf2 Signaling PathwayActivation of the pathwayNot specified nih.govmdpi.com

Interdisciplinary Collaborations in Coumarin Research

The advancement of coumarin research, from the synthesis of this compound to its biological evaluation and application, is fundamentally dependent on interdisciplinary collaboration. frontiersin.orgnih.gov The complexity of natural product discovery and development necessitates the integration of expertise from diverse scientific fields. rsc.orgnih.gov

Future breakthroughs in this area will be driven by synergistic efforts among:

Organic and Medicinal Chemists: Responsible for the synthesis of novel coumarin analogs and the development of efficient synthetic methodologies. frontiersin.orgresearchgate.net Their work provides the physical compounds needed for biological testing. rsc.org

Biologists and Pharmacologists: These researchers design and conduct the biological assays, from high-throughput screens to in-depth mechanistic studies, to determine the activity and mode of action of the synthesized compounds. nih.gov

Computational Scientists and Bioinformaticians: They play a crucial role in analyzing large-scale omics data, performing molecular docking studies to predict how compounds bind to targets, and using AI and machine learning to accelerate the discovery process. tandfonline.commdpi.comresearchgate.net

Chemical and Material Scientists: Their expertise is vital for developing the advanced delivery systems, such as nanoparticles and hydrogels, needed to improve the solubility and utility of coumarin-based probes and therapeutics. nih.gov

Such collaborations are essential to bridge the gap between identifying a promising natural product scaffold and developing it into a validated chemical probe or therapeutic lead. frontiersin.orgrsc.org The future of coumarin research is not confined to a single discipline but lies at the intersection of many, fostering innovation and accelerating the translation of fundamental research into real-world applications. frontiersin.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxy-8-hydroxy-4-phenylcoumarin, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Pechmann condensation or Friedel-Crafts acylation, with purification achieved through recrystallization or column chromatography. Purity optimization requires HPLC (≥95% purity) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

  • Methodology : Key techniques include:

  • NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and methoxy group singlet (δ ~3.8 ppm).
  • UV-Vis : Absorbance maxima near 320 nm (methoxy and hydroxy substituents).
  • Mass Spectrometry : Molecular ion peak at m/z 294.3 (C16_{16}H14_{14}O4_4) .

Q. What in vitro assays are appropriate for initial screening of anti-inflammatory potential?

  • Methodology : Use neutrophil-based assays to measure superoxide anion inhibition (e.g., cytochrome C reduction) and elastase release. Validate with cell viability assays (MTT or Mosmann’s method) to exclude cytotoxicity artifacts .

Advanced Research Questions

Q. How do structural modifications at the 4-phenyl and 8-hydroxy positions influence biological activity?

  • Methodology : Compare analogues (e.g., 4-methyl vs. 4-phenyl, 8-hydroxy vs. 8-methoxy) using molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2). Validate with enzyme inhibition assays and structure-activity relationship (SAR) modeling .

Q. How can researchers resolve discrepancies in reported cytotoxic effects across cell lines?

  • Methodology : Standardize cell lines (e.g., HepG2 vs. MCF-7), culture conditions, and assay protocols (e.g., MTT incubation time). Perform dose-response curves (IC50_{50}) and validate with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

Q. What in silico strategies predict pharmacokinetic properties of derivatives?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and bioavailability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. Compare predictions with in vitro Caco-2 cell permeability assays .

Q. What experimental evidence supports the 7-methoxy group’s role in modulating antioxidant activity?

  • Methodology : Compare radical scavenging (DPPH/ABTS assays) of 7-methoxy vs. 7-hydroxy analogues. Electron paramagnetic resonance (EPR) can quantify ROS reduction. Correlate findings with computational studies (e.g., HOMO-LUMO gap analysis) to assess electron-donating capacity .

Data Contradiction Analysis

Q. How should conflicting data on phototoxicity be addressed?

  • Methodology : Replicate studies under standardized UV/visible light conditions (e.g., 365 nm, 10 J/cm2^2). Use immortalized keratinocytes (HaCaT) and primary fibroblasts to assess cell-type specificity. Cross-reference with IFRA safety guidelines for coumarin derivatives .

Experimental Design Considerations

Q. What controls are essential for stability studies under varying pH/temperature?

  • Methodology : Include accelerated degradation tests (40°C/75% RH) and pH-dependent hydrolysis (pH 1–13). Monitor degradation via HPLC-UV and LC-MS. Use Arrhenius plots to extrapolate shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.